molecular formula C12H13N3O2 B13255924 4-(Benzyloxy)-6-methoxypyrimidin-5-amine

4-(Benzyloxy)-6-methoxypyrimidin-5-amine

Cat. No.: B13255924
M. Wt: 231.25 g/mol
InChI Key: CDXBWBIDKVFVCI-UHFFFAOYSA-N
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Description

4-(Benzyloxy)-6-methoxypyrimidin-5-amine is a heterocyclic organic compound that features a pyrimidine ring substituted with benzyloxy and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Benzyloxy)-6-methoxypyrimidin-5-amine typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halogenated pyrimidine in the presence of a palladium catalyst . The reaction conditions are generally mild and can be performed at room temperature.

Industrial Production Methods

Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize costs. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(Benzyloxy)-6-methoxypyrimidin-5-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzyloxy group yields benzaldehyde derivatives, while reduction of a nitro group results in the formation of an amine.

Scientific Research Applications

4-(Benzyloxy)-6-methoxypyrimidin-5-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Benzyloxy)-6-methoxypyrimidin-5-amine involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites and blocking their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Benzyloxy)-6-methoxypyrimidin-5-amine is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C12H13N3O2

Molecular Weight

231.25 g/mol

IUPAC Name

4-methoxy-6-phenylmethoxypyrimidin-5-amine

InChI

InChI=1S/C12H13N3O2/c1-16-11-10(13)12(15-8-14-11)17-7-9-5-3-2-4-6-9/h2-6,8H,7,13H2,1H3

InChI Key

CDXBWBIDKVFVCI-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=NC=N1)OCC2=CC=CC=C2)N

Origin of Product

United States

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